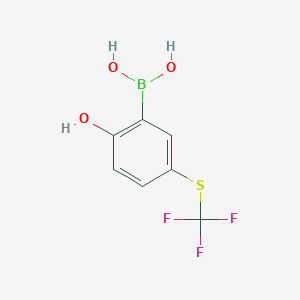

![molecular formula C24H23BrN4O2S B2494216 N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034352-03-7](/img/structure/B2494216.png)

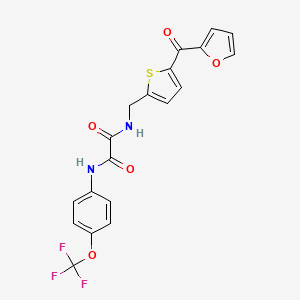

N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is a complex organic molecule that contains several functional groups and a heterocyclic backbone. This complexity suggests potential for varied biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. Compounds with similar structural features have been explored for their antitumor, antibacterial, and enzyme inhibitory activities, indicating the potential utility of such molecules in drug discovery and development.

Synthesis Analysis

Synthesis of complex molecules like our compound typically involves multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives has been reported through condensation reactions, followed by modifications of the core structure to introduce additional functional groups such as thioacetamide linkages (Wang et al., 2011). This process requires careful control of reaction conditions and purification steps to achieve the desired product.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and NMR spectroscopy, providing insights into the conformation, bond lengths, and angles. Structural analysis often reveals a folded conformation stabilized by intramolecular hydrogen bonds, affecting the molecule's reactivity and interaction with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactivity of our compound can be inferred by examining functional groups such as the thioacetamide, which is prone to nucleophilic substitution reactions, and the pyrrolopyrimidine core, which may undergo electrophilic substitution. The presence of bromophenyl and acetamide groups further diversifies the chemistry, enabling reactions like Suzuki couplings and acylation (Kobayashi et al., 2007).

Applications De Recherche Scientifique

Antitumor Activity

N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide and related compounds have been extensively studied for their antitumor properties. Research has shown that pyrrolo[2,3-d]pyrimidine scaffold is conducive to dual dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibitory activity, making these compounds potent antitumor agents. A study found that certain derivatives inhibited the growth of various human tumor cell lines, demonstrating the potential of these compounds in cancer treatment (Gangjee et al., 2005). Another study synthesized and evaluated new derivatives for their antitumor activity, with several showing potent anticancer activity on human cancer cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial and Antituberculosis Activity

Compounds with the pyrrolo[3,2-d]pyrimidin structure have been synthesized and evaluated for their antimicrobial and antituberculosis activities. A study demonstrated that isoniazid clubbed pyrimidine derivatives showed promising antibacterial, antifungal, and antituberculosis activities, indicating their potential in treating infectious diseases (Soni & Patel, 2017).

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing various derivatives of N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide. These studies focus on the synthesis of novel compounds and their characterization using different spectroscopic methods. For example, a study detailed the synthesis of novel thienopyrimidine linked rhodanine derivatives and their antimicrobial activity (Kerru et al., 2019).

Antiviral Activity

Some derivatives of N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have shown promising antiviral activities. A study synthesizing novel non-glutamate derivatives demonstrated higher antiviral activity against Newcastle disease virus compared to Pemetrexed, a structurally similar commercial drug (Balaraman et al., 2018).

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrN4O2S/c1-2-3-12-29-23(31)22-21(19(14-26-22)16-8-5-4-6-9-16)28-24(29)32-15-20(30)27-18-11-7-10-17(25)13-18/h4-11,13-14,26H,2-3,12,15H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPBZLZAFFPCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)

![Ethyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2494137.png)

![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)

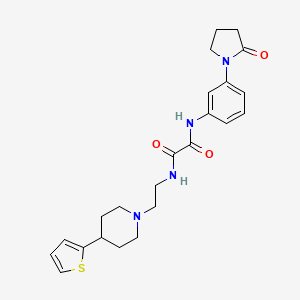

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)

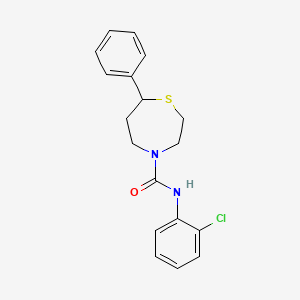

![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)